molecular formula C17H17N3O3S B13872596 4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine

4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine

Cat. No.: B13872596
M. Wt: 343.4 g/mol
InChI Key: ZXCLNWSSGGSPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which is then functionalized with a phenyl group. The sulfonylmorpholine moiety is introduced in the final steps through sulfonylation reactions. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent, particularly as an inhibitor of FGFRs, which are implicated in cancer progression.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which in turn disrupts the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
  • 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
  • 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine)

Uniqueness

4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine is unique due to its specific structural features that confer high potency and selectivity towards FGFRs. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C17H17N3O3S/c21-24(22,20-8-10-23-11-9-20)15-5-3-13(4-6-15)16-12-14-2-1-7-18-17(14)19-16/h1-7,12H,8-11H2,(H,18,19)

InChI Key

ZXCLNWSSGGSPIK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC4=C(N3)N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.